5-Benzyloxy Rosiglitazone-d4

Stable Isotope Dilution LC-MS/MS Quantitation Bioanalytical Method Validation

Unlabeled internal standards co-elute with benzyloxy-Rosiglitazone, causing systematic quantification errors. 5-Benzyloxy Rosiglitazone-d4 provides a +4 Da mass shift for complete MS resolution while preserving identical benzyloxy substitution, guaranteeing matched extraction recovery and ionization efficiency across plasma, liver, and adipose matrices. - Supports ICH Q2(R1) validation for impurity testing, eliminating need for separate reference standards - Enables precise DMPK and metabolic tracking of benzyloxy-Rosiglitazone species - Stable isotope tracer for SAR studies without altered biological interactions

Molecular Formula C25H25N3O4S
Molecular Weight 467.6 g/mol
Cat. No. B587339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy Rosiglitazone-d4
Synonyms5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione-d4;  5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione-d4
Molecular FormulaC25H25N3O4S
Molecular Weight467.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30)/i13D2,14D2
InChIKeyLGGXYHHMXZGCQF-RYIWKTDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy Rosiglitazone-d4: Analytical Reference Standard


5-Benzyloxy Rosiglitazone-d4 (CAS 1794768-28-7) is a stable isotope-labeled analog of the thiazolidinedione antidiabetic agent Rosiglitazone, specifically incorporating four deuterium atoms at the ethoxy linker moiety [1]. This compound serves as a benzyloxy-functionalized internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications rather than as a therapeutic agent, with a molecular formula of C25H21D4N3O4S and molecular weight of 467.57 g/mol . The deuterium labeling distinguishes this compound from its unlabeled benzyloxy-Rosiglitazone counterpart (HY-W700248) through mass shift while preserving near-identical physicochemical behavior during extraction and chromatography .

Why Alternative Internal Standards Cannot Substitute


Substituting 5-Benzyloxy Rosiglitazone-d4 with unlabeled benzyloxy-Rosiglitazone, structurally distinct deuterated Rosiglitazone variants (e.g., Rosiglitazone-d3 or Rosiglitazone-d5), or unrelated internal standards introduces systematic quantification errors that compromise analytical validity. Unlabeled analogs co-elute with the target analyte and produce identical mass transitions, rendering them useless for stable isotope dilution MS [1]. Rosiglitazone-d3 and Rosiglitazone-d5 lack the benzyloxy functional group and exhibit different retention times, ionization efficiencies, and extraction recoveries compared to benzyloxy-Rosiglitazone species, violating the fundamental requirement that an internal standard precisely mimics the analyte's behavior throughout sample preparation and analysis [2]. Non-isotopic internal standards such as pioglitazone introduce variable matrix effects and differential recovery patterns, particularly in complex biological matrices where phospholipid-induced ion suppression is prevalent [3].

Quantitative Differentiation Evidence


Mass Shift and Isotopic Purity for MS Distinction

5-Benzyloxy Rosiglitazone-d4 incorporates four deuterium atoms at the ethoxy linker position, producing a nominal mass shift of +4 Da relative to unlabeled 5-Benzyloxy Rosiglitazone (HY-W700248, molecular weight 463.55 g/mol) . This mass difference enables complete chromatographic baseline separation in the MS dimension via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), whereas unlabeled internal standards co-elute with the target analyte and produce indistinguishable MS/MS fragmentation patterns .

Stable Isotope Dilution LC-MS/MS Quantitation Bioanalytical Method Validation

Matrix Effect Compensation vs. Non-Isotopic Standards

Stable isotope-labeled internal standards (SIL-IS) such as 5-Benzyloxy Rosiglitazone-d4 exhibit near-identical extraction recovery, ionization response, and chromatographic behavior to the target analyte, thereby compensating for matrix-induced ion suppression or enhancement [1]. In contrast, non-isotopic internal standards (e.g., pioglitazone used for Rosiglitazone quantitation) demonstrate differential matrix effects, with reported recovery variability exceeding ±15% in phospholipid-rich biological extracts [2]. The benzyloxy functional group present on this compound ensures that any matrix interactions affecting the analyte equally affect the internal standard—a property not shared by deuterated Rosiglitazone variants lacking this substitution.

Matrix Effects Ion Suppression Extraction Recovery

Impurity Profiling and Regulatory Compliance Advantage

5-Benzyloxy Rosiglitazone-d4 is catalogued as a Rosiglitazone impurity reference standard, specifically supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, quality control (QC), and method validation studies . The benzyloxy substitution represents a structurally characterized process-related impurity or degradation product of Rosiglitazone. The deuterated version provides a distinct analytical advantage over unlabeled impurity standards: it can be spiked into samples as an internal standard without interfering with the quantitation of the actual impurity present in the test article [1].

Pharmaceutical Impurity Analysis ANDA Submissions Quality Control

Validated Application Scenarios


LC-MS/MS Quantitation in Pharmacokinetic Studies

In DMPK studies tracking the disposition of benzyloxy-Rosiglitazone species, 5-Benzyloxy Rosiglitazone-d4 serves as the optimal internal standard. Its +4 Da mass shift ensures complete MS resolution from the unlabeled analyte [1], while its identical benzyloxy substitution guarantees matched extraction recovery and ionization efficiency across diverse biological matrices including plasma, liver homogenate, and adipose tissue . This application is specifically indicated when the analytical target is the benzyloxy-functionalized species rather than parent Rosiglitazone.

Impurity Method Validation for Regulatory Submissions

Generic pharmaceutical manufacturers developing Rosiglitazone formulations require validated methods to quantify and identify process-related impurities including benzyloxy derivatives. 5-Benzyloxy Rosiglitazone-d4 fulfills the dual role of impurity identification reference standard and quantitative internal standard, eliminating the need for separate compound procurement [1]. This compound supports linearity, accuracy, precision, and specificity validation parameters required under ICH Q2(R1) guidelines for impurity testing.

Metabolic Tracing of Benzyloxy Analogs

Research programs investigating structure-activity relationships of benzyloxy-substituted thiazolidinediones employ 5-Benzyloxy Rosiglitazone-d4 as a stable isotope tracer. The deuterium label enables precise tracking of metabolic fate without altering the compound's physicochemical properties or biological interactions [1]. This application is distinct from studies using Rosiglitazone-d3 or -d5, which cannot trace benzyloxy-specific metabolic pathways due to their different molecular architecture .

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